1-(3-Chlorophenyl)cyclopentanecarbonitrile

概要

説明

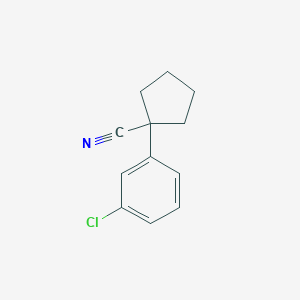

1-(3-Chlorophenyl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C12H12ClN. It is characterized by a cyclopentane ring substituted with a 3-chlorophenyl group and a nitrile group. This compound is used in various research applications due to its unique chemical properties.

準備方法

The synthesis of 1-(3-Chlorophenyl)cyclopentanecarbonitrile typically involves the reaction of 3-chlorobenzyl chloride with cyclopentanone in the presence of a base, followed by the addition of a cyanide source to introduce the nitrile group. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium or potassium cyanide.

化学反応の分析

1-(3-Chlorophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

The compound is noted for its potential in drug design, particularly due to its structural features that may interact with biological targets. It is often explored as a precursor or building block in the synthesis of pharmaceuticals aimed at treating various diseases, including cancer and neurological disorders.

- Case Study: Anticancer Activity

Research has indicated that derivatives of cyclopentanecarbonitrile compounds exhibit cytotoxic effects against certain cancer cell lines. For instance, modifications of the 1-(3-Chlorophenyl)cyclopentanecarbonitrile structure have shown promise in enhancing selectivity and potency against tumor cells while minimizing toxicity to normal cells .

Analytical Chemistry

Chromatographic Applications

this compound can be analyzed using high-performance liquid chromatography (HPLC), which is vital for purity assessment and quality control in pharmaceutical formulations.

- Methodology

The compound can be separated using reverse-phase HPLC techniques, employing acetonitrile-water mixtures as mobile phases. This method allows for the effective isolation of impurities and the assessment of pharmacokinetic properties, crucial for drug development .

Material Science

Polymer Synthesis

In materials science, this compound serves as a monomer in the synthesis of polymers with specific properties such as increased thermal stability and chemical resistance.

- Application Example: Coatings

Polymers derived from this compound are utilized in protective coatings due to their robust chemical properties, making them suitable for industrial applications where durability is essential .

Environmental Chemistry

Environmental Monitoring

The compound has potential applications in environmental chemistry, particularly in monitoring pollutants due to its stability and detectability.

作用機序

The mechanism of action of 1-(3-Chlorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function .

類似化合物との比較

1-(3-Chlorophenyl)cyclopentanecarbonitrile can be compared with similar compounds such as:

1-(3-Chlorophenyl)cyclopropanecarbonitrile: This compound has a cyclopropane ring instead of a cyclopentane ring, leading to different chemical reactivity and biological activity.

1-(3-Chlorophenyl)cyclobutanecarbonitrile: The cyclobutane ring in this compound results in distinct steric and electronic properties compared to the cyclopentane ring.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for research and industrial applications.

生物活性

1-(3-Chlorophenyl)cyclopentanecarbonitrile (CAS No. 143328-16-9) is a chemical compound notable for its unique structure, which includes a cyclopentane ring, a chlorophenyl group, and a nitrile functional group. Its molecular formula is C₁₂H₁₂ClN, with a molecular weight of 177.63 g/mol. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and interactions with various molecular targets.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of Cyclopentanone Derivative : Reacting 3-chlorobenzyl chloride with cyclopentanone in the presence of a base.

- Introduction of Nitrile Group : Adding a cyanide source to the reaction mixture, often using sodium or potassium cyanide as catalysts.

- Solvent Use : Common solvents include ethanol or acetonitrile, which facilitate the reaction process.

This compound exhibits biological activity primarily through its interaction with specific molecular targets, including enzymes and receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the chlorophenyl moiety interacts with hydrophobic pockets in proteins, potentially influencing their function.

Biological Targets and Effects

Research indicates that this compound may interact with various biological pathways, leading to several pharmacological effects:

- Enzyme Inhibition : Studies have shown that it can inhibit certain enzymes, which may contribute to its therapeutic potential.

- Anticancer Activity : Preliminary studies suggest that it could affect tumor growth by inducing apoptosis and inhibiting cell migration.

- Neuroprotective Effects : There is emerging evidence that compounds similar to this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(3-Chlorophenyl)cyclopropanecarbonitrile | Cyclopropane derivative | Different reactivity and activity |

| 1-(3-Chlorophenyl)cyclobutanecarbonitrile | Cyclobutane derivative | Unique steric and electronic properties |

This comparison highlights how variations in ring structure can influence biological activity and chemical reactivity.

Study on Enzyme Interaction

A study conducted on the enzyme inhibition properties of this compound demonstrated significant interactions with specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity at certain concentrations, suggesting potential applications in metabolic regulation.

Anticancer Research

In another case study focusing on anticancer properties, researchers evaluated the effects of this compound on A549 lung cancer cells. The findings revealed that treatment with this compound led to a marked reduction in cell viability, indicating its potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest .

特性

IUPAC Name |

1-(3-chlorophenyl)cyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c13-11-5-3-4-10(8-11)12(9-14)6-1-2-7-12/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJLOPYWHOVXCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577809 | |

| Record name | 1-(3-Chlorophenyl)cyclopentane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143328-16-9 | |

| Record name | 1-(3-Chlorophenyl)cyclopentane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。